molecular formula C14H14N4O2S B14962997 N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B14962997
M. Wt: 302.35 g/mol
InChI Key: HYOARIRKCWBABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a triazolo-pyridine core and a sulfonamide group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 4-ethylphenylamine with a triazolo-pyridine derivative under specific conditions. One common method includes the use of a sulfonyl chloride reagent to introduce the sulfonamide group. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a method to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting biological pathways. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C14H14N4O2S/c1-2-11-3-5-12(6-4-11)17-21(19,20)13-7-8-14-16-15-10-18(14)9-13/h3-10,17H,2H2,1H3

InChI Key

HYOARIRKCWBABT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.